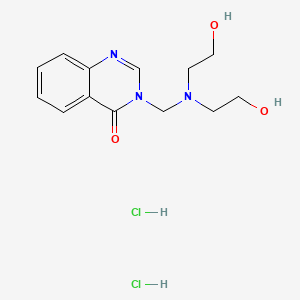
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of the bis(2-hydroxyethyl)amino group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with formaldehyde and bis(2-hydroxyethyl)amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
科学研究应用
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, including the development of drugs for treating cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .
相似化合物的比较
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the bis(2-hydroxyethyl)amino group, resulting in different chemical properties and applications.
4-[Bis(2-hydroxyethyl)amino]methyl-2,6-ditert-butylphenol: This compound contains a similar bis(2-hydroxyethyl)amino group but has a different core structure, leading to distinct reactivity and uses.
Uniqueness
The unique combination of the quinazolinone core and the bis(2-hydroxyethyl)amino group in 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride imparts specific chemical and biological properties that make it valuable for diverse applications. Its solubility, reactivity, and ability to interact with biological targets distinguish it from other similar compounds .
属性
CAS 编号 |
75159-41-0 |
|---|---|
分子式 |
C13H19Cl2N3O3 |
分子量 |
336.21 g/mol |
IUPAC 名称 |
3-[[bis(2-hydroxyethyl)amino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C13H17N3O3.2ClH/c17-7-5-15(6-8-18)10-16-9-14-12-4-2-1-3-11(12)13(16)19;;/h1-4,9,17-18H,5-8,10H2;2*1H |
InChI 键 |
RGHAKGVMROUCEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CN(CCO)CCO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


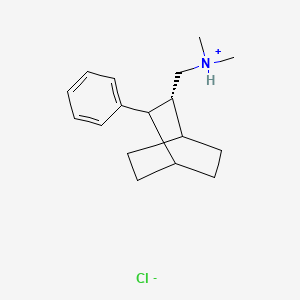
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)

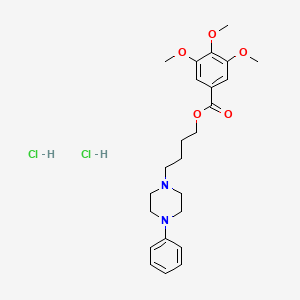
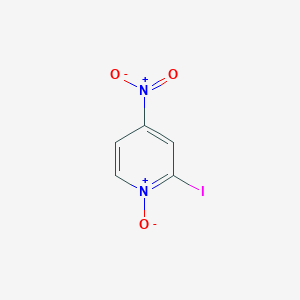

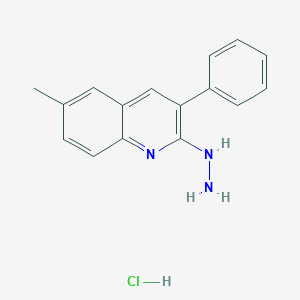
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
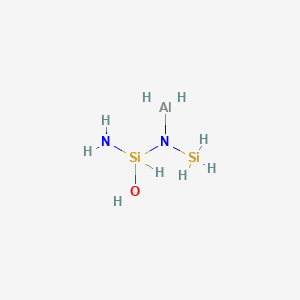
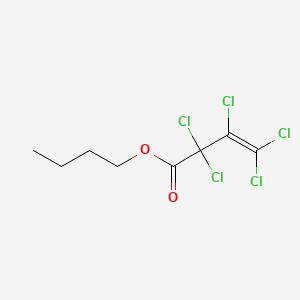
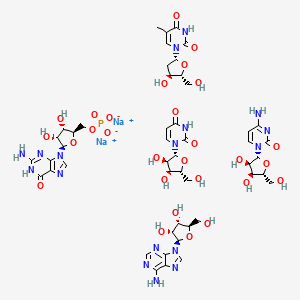


![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
